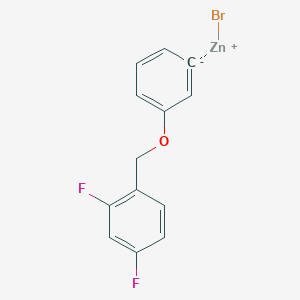
3-(2',4'-DifluorobenZyloxy)phenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2’,4’-Difluorobenzyloxy)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the difluorobenzyloxy group enhances its reactivity and selectivity in various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2’,4’-Difluorobenzyloxy)phenylzinc bromide typically involves the reaction of 3-(2’,4’-Difluorobenzyloxy)bromobenzene with zinc dust in the presence of a catalyst such as nickel or palladium. The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the organozinc compound. Tetrahydrofuran (THF) is commonly used as the solvent due to its ability to stabilize the organozinc species.
Industrial Production Methods
On an industrial scale, the production of 3-(2’,4’-Difluorobenzyloxy)phenylzinc bromide follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors with precise control over temperature, pressure, and reagent concentrations. The final product is typically purified through distillation or recrystallization to remove any impurities.
化学反应分析
Types of Reactions
3-(2’,4’-Difluorobenzyloxy)phenylzinc bromide undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: It can be reduced to form the corresponding hydrocarbons.
Substitution: The compound readily participates in nucleophilic substitution reactions, particularly in cross-coupling reactions such as Negishi coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium or nickel catalysts are commonly employed in cross-coupling reactions.
Major Products
Oxidation: Phenols, quinones.
Reduction: Hydrocarbons.
Substitution: Various substituted aromatic compounds depending on the coupling partner.
科学研究应用
3-(2’,4’-Difluorobenzyloxy)phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of new drugs.
Biology: The compound is used in the study of biological pathways and the development of bioactive molecules.
Medicine: It plays a role in the synthesis of medicinal compounds with potential therapeutic effects.
Industry: The compound is used in the production of advanced materials and polymers with specific properties.
作用机制
The mechanism by which 3-(2’,4’-Difluorobenzyloxy)phenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, including oxidative addition, reductive elimination, and transmetalation. The molecular targets and pathways involved depend on the specific reaction and the nature of the coupling partner.
相似化合物的比较
Similar Compounds
- 3-(2’,4’-Difluorobenzyloxy)phenylmagnesium bromide
- 3-(2’,4’-Difluorobenzyloxy)phenylboronic acid
- 3-(2’,4’-Difluorobenzyloxy)phenylstannane
Uniqueness
Compared to similar compounds, 3-(2’,4’-Difluorobenzyloxy)phenylzinc bromide offers unique advantages in terms of reactivity and selectivity. The presence of the difluorobenzyloxy group enhances its stability and reactivity in cross-coupling reactions, making it a valuable reagent in organic synthesis.
属性
分子式 |
C13H9BrF2OZn |
|---|---|
分子量 |
364.5 g/mol |
IUPAC 名称 |
bromozinc(1+);2,4-difluoro-1-(phenoxymethyl)benzene |
InChI |
InChI=1S/C13H9F2O.BrH.Zn/c14-11-7-6-10(13(15)8-11)9-16-12-4-2-1-3-5-12;;/h1-2,4-8H,9H2;1H;/q-1;;+2/p-1 |
InChI 键 |
RFZKFDVBHHGURB-UHFFFAOYSA-M |
规范 SMILES |
C1=C[C-]=CC(=C1)OCC2=C(C=C(C=C2)F)F.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


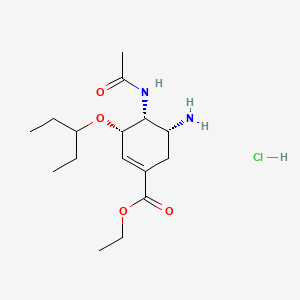
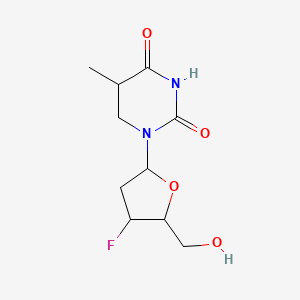
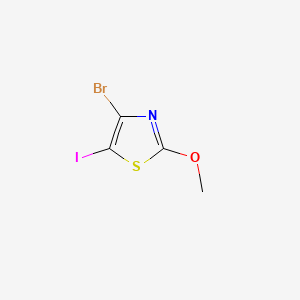
![3-amino-6-methyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B14896107.png)
![8-Bromo-2-methoxypyrido[3,2-d]pyrimidine](/img/structure/B14896110.png)
![4-[(E)-3-(4-nitrophenyl)-3-oxo-prop-1-enyl]benzoic acid](/img/structure/B14896116.png)
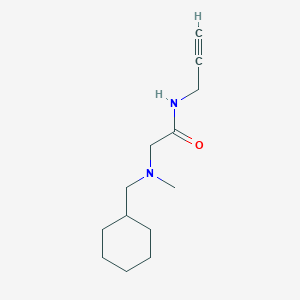
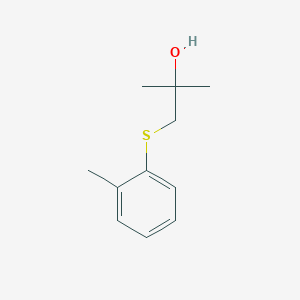
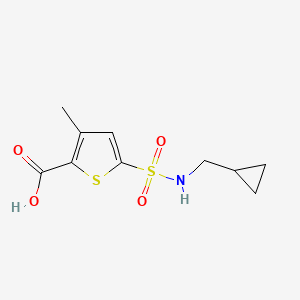
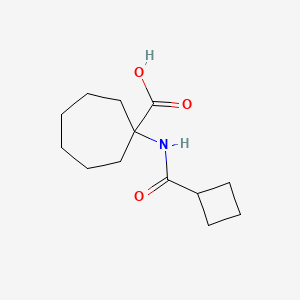

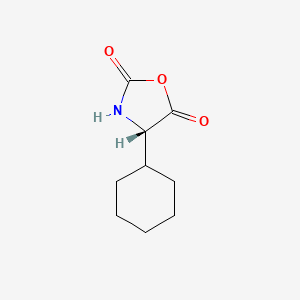
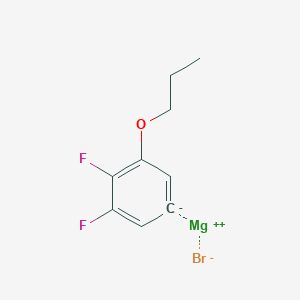
![(3AS,6aS)-2-methyl-3a,5,6,6a-tetrahydro-4H-cyclopenta[d]oxazole](/img/structure/B14896174.png)
